7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chloro-2-methylphenoxy)acetate
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Overview
Description
7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate is a complex organic compound that features a benzoxathiol ring system, a fluorophenyl group, and a chloromethylphenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate typically involves multiple steps:
Formation of the Benzoxathiol Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated reagents.
Attachment of the Chloromethylphenoxy Acetate Moiety: This can be done through esterification reactions, where the phenoxy group is introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism by which 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluoro-2-methylphenoxy)acetate
- 7-(4-Bromophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various scientific fields.
Properties
Molecular Formula |
C22H14ClFO5S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C22H14ClFO5S/c1-12-8-14(23)4-7-18(12)27-11-20(25)28-16-9-17(13-2-5-15(24)6-3-13)21-19(10-16)30-22(26)29-21/h2-10H,11H2,1H3 |
InChI Key |
VAFGXAMJFGLILI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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